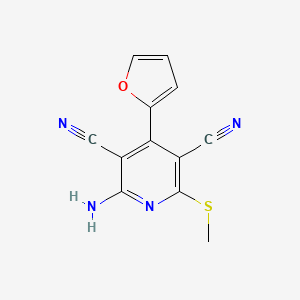

2-amino-4-(2-furyl)-6-(methylthio)-3,5-pyridinedicarbonitrile

Overview

Description

2-amino-4-(2-furyl)-6-(methylthio)-3,5-pyridinedicarbonitrile, also known as AM-404, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. AM-404 is a potent inhibitor of the endocannabinoid system and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

2-amino-4-(2-furyl)-6-(methylthio)-3,5-pyridinedicarbonitrile works by inhibiting the uptake of the endocannabinoid anandamide, which is a natural pain reliever and anti-inflammatory agent. This inhibition leads to an increase in anandamide levels in the body, resulting in the activation of the cannabinoid receptors and subsequent pain relief and anti-inflammatory effects.

Biochemical and Physiological Effects

Studies have shown that this compound has a range of biochemical and physiological effects, including reducing pain and inflammation, suppressing the growth of cancer cells, and protecting against neurodegenerative diseases. It has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-amino-4-(2-furyl)-6-(methylthio)-3,5-pyridinedicarbonitrile has several advantages for use in lab experiments, including its high potency and specificity for the endocannabinoid system. However, it also has limitations, such as its low solubility in water and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several potential future directions for research on 2-amino-4-(2-furyl)-6-(methylthio)-3,5-pyridinedicarbonitrile. For example, further studies could investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on optimizing its synthesis and formulation for clinical use. Finally, studies could explore its potential as a novel anti-cancer therapy.

In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its inhibition of the endocannabinoid system has been found to have a range of biochemical and physiological effects, including reducing pain and inflammation, suppressing the growth of cancer cells, and protecting against neurodegenerative diseases. While it has several advantages for use in lab experiments, further research is needed to fully explore its potential therapeutic applications.

Scientific Research Applications

2-amino-4-(2-furyl)-6-(methylthio)-3,5-pyridinedicarbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, pain management, and cancer treatment. It has been found to have analgesic, anti-inflammatory, and anti-cancer properties.

properties

IUPAC Name |

2-amino-4-(furan-2-yl)-6-methylsulfanylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4OS/c1-18-12-8(6-14)10(9-3-2-4-17-9)7(5-13)11(15)16-12/h2-4H,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXBXMNQRDRBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)

![5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)

![1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4924965.png)

![3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid](/img/structure/B4924973.png)

![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one](/img/structure/B4924993.png)

![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925008.png)